molecular formula C15H22N2O4S B4635193 (3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4635193
M. Wt: 326.4 g/mol
InChI Key: VWVNTWNSIVYFDU-UHFFFAOYSA-N
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Description

(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and piperazine moieties

Preparation Methods

The synthesis of (3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-isopropoxyphenylboronic acid with 4-(methylsulfonyl)piperazine in the presence of a palladium catalyst. The reaction conditions often involve a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions:

Mechanism of Action

The mechanism of action of (3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropoxy and methylsulfonyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(2)21-14-6-4-5-13(11-14)15(18)16-7-9-17(10-8-16)22(3,19)20/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVNTWNSIVYFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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